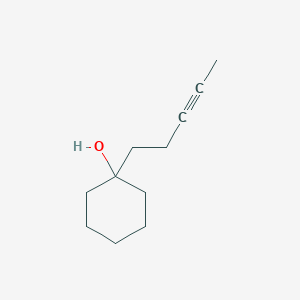

1-(Pent-3-yn-1-yl)cyclohexan-1-ol

Beschreibung

1-(Pent-3-yn-1-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a pent-3-yn-1-yl substituent at the 1-position of the cyclohexane ring. Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.25 g/mol.

Eigenschaften

CAS-Nummer |

184906-57-8 |

|---|---|

Molekularformel |

C11H18O |

Molekulargewicht |

166.26 g/mol |

IUPAC-Name |

1-pent-3-ynylcyclohexan-1-ol |

InChI |

InChI=1S/C11H18O/c1-2-3-5-8-11(12)9-6-4-7-10-11/h12H,4-10H2,1H3 |

InChI-Schlüssel |

FXHDPZDHMDMOOE-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CCCC1(CCCCC1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Pent-3-yn-1-yl)cyclohexan-1-ol can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone with pent-3-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(Pent-3-yn-1-yl)cyclohexan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pent-3-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

Oxidation: 1-(Pent-3-yn-1-yl)cyclohexanone.

Reduction: 1-(Pent-3-en-1-yl)cyclohexan-1-ol or 1-(Pent-3-yl)cyclohexan-1-ol.

Substitution: 1-(Pent-3-yn-1-yl)cyclohexyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

1-(Pent-3-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Pent-3-yn-1-yl)cyclohexan-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms to the carbon-carbon triple bond.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(Pent-3-yn-1-yl)cyclohexan-1-ol with structurally related compounds:

Key Observations :

- Substituent Effects: The alkynyl group in 1-(Pent-3-yn-1-yl)cyclohexan-1-ol confers distinct reactivity (e.g., participation in Sonogashira couplings or cycloadditions) compared to aromatic or amine-containing analogs like venlafaxine and tramadol.

- Hydrophobicity: The alkynyl chain increases hydrophobicity relative to polar substituents (e.g., amino groups), impacting solubility and bioavailability.

- Stereoelectronic Properties : Alkynyl substituents may influence stereoelectronic effects in cyclohexane ring conformations, as seen in studies of Perlin effects in related compounds .

Research Findings and Challenges

- Reactivity : The alkynyl group in 1-(Pent-3-yn-1-yl)cyclohexan-1-ol enables regioselective transformations, but competing side reactions (e.g., alkyne oligomerization) require careful optimization .

- Biological Data Gaps : Unlike tramadol or venlafaxine, the biological activity of 1-(Pent-3-yn-1-yl)cyclohexan-1-ol remains underexplored, necessitating future pharmacological studies.

- Structural Complexity : Bulkier substituents (e.g., piperidinylmethyl or biphenyl groups) complicate synthesis and purification, as seen in compounds like 1-([1,1'-biphenyl]-4-yl)cyclohexan-1-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.